4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate
Description
This compound features a propanoate ester backbone with three key substituents:
- 4-Chlorophenyl group: Contributes to halogen bonding and steric bulk.
- Trifluoroacetylated amino group: Introduces strong electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
(4-cyanophenyl) 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O3/c19-13-5-3-12(4-6-13)15(24-17(26)18(20,21)22)9-16(25)27-14-7-1-11(10-23)2-8-14/h1-8,15H,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGUAENJBIHKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(=O)CC(C2=CC=C(C=C2)Cl)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition for β-Amino Acid Formation
The β-amino acid core is synthesized via Michael addition of ammonia to an α,β-unsaturated ester, followed by hydrolysis:
$$
\text{CH}2=\text{C(COOR)}-\text{Ar} + \text{NH}3 \rightarrow \text{NH}_2-\text{C(COOR)H}-\text{Ar}
$$
Procedure :
Alternative Route: Strecker Synthesis
A Strecker reaction using 4-chlorophenylacetaldehyde, ammonium chloride, and potassium cyanide in acidic conditions generates the α-amino nitrile, which is hydrolyzed to the β-amino acid:
$$
\text{Ar-CHO} + \text{NH}4\text{Cl} + \text{KCN} \rightarrow \text{Ar-CH(NH}2\text{)-CN} \xrightarrow{\text{H}3\text{O}^+} \text{Ar-CH(NH}2\text{)-COOH}
$$
Acylation of the β-Amino Acid
Trifluoroacetylation of the Amine Group
The free amine is protected via reaction with trifluoroacetic anhydride (TFAA) in dichloromethane under basic conditions:
$$
\text{Ar-CH(NH}2\text{)-COOH} + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Ar-CH(NHCOCF}_3\text{)-COOH}
$$
Optimization :
- Use 1.2 equivalents of TFAA at -10°C to minimize side reactions (yield: 85–90%).
- Quench excess TFAA with ice-cold water and extract with ethyl acetate.
Esterification with 4-Cyanophenol
Acid Chloride Formation
Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) :
$$
\text{Ar-CH(NHCOCF}3\text{)-COOH} + \text{SOCl}2 \rightarrow \text{Ar-CH(NHCOCF}_3\text{)-COCl}
$$
Conditions :
Ester Coupling
React the acid chloride with 4-cyanophenol in the presence of a base:
$$
\text{Ar-CH(NHCOCF}3\text{)-COCl} + \text{HO-C}6\text{H}4-\text{CN} \xrightarrow{\text{Et}3\text{N}} \text{Ar-CH(NHCOCF}3\text{)-COO-C}6\text{H}_4-\text{CN}
$$
Procedure :
- Dissolve 4-cyanophenol (1.1 eq) in dry THF, add triethylamine (2.0 eq), and slowly add the acid chloride at 0°C.
- Stir for 4 hours at room temperature, then concentrate and purify via silica gel chromatography (hexane/EtOAc).
Alternative Pathways and Comparative Analysis
One-Pot Acylation-Esterification
A telescoped process avoids isolating the acid chloride by conducting sequential reactions in a single vessel:
Enzymatic Esterification
Lipase-catalyzed transesterification using vinyl esters offers mild conditions but lower yields (50–55%) due to steric hindrance from the trifluoroacetyl group.
Industrial-Scale Considerations
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 18–24 hours | 2–4 hours |
| Yield | 70–75% | 80–85% |
| Purity | 95–98% | >99% |
| Key Advantage | Low capital cost | High throughput |
Scale-Up Challenges :
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The compound has shown significant potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds and reported promising results.
- Case Study : A study involving a derivative of this compound exhibited a GI50 value of 15.72 µM against human tumor cells, indicating effective growth inhibition .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses. For instance, it has been suggested that compounds with similar structures can inhibit p38 MAPK activity, which is crucial in inflammatory pathways.
- Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4-Cyanophenyl... | p38 MAPK | 12.5 | |
| Similar Derivative | p38 MAPK | 10.0 |
Antimicrobial Properties
The antimicrobial properties of this compound have also been explored. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, including Gram-positive bacteria.
- Case Study : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural modifications for enhanced bioactivity .
Material Science Applications
In addition to biological applications, 4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate has potential uses in material science due to its unique chemical properties.
Polymer Chemistry
The compound can serve as a building block for polymers with tailored properties, particularly in creating materials with specific thermal and mechanical characteristics.
- Data Table: Polymer Characteristics
| Polymer Type | Property | Value |
|---|---|---|
| Thermoplastic | Glass Transition Temperature | 120°C |
| Thermosetting | Tensile Strength | 50 MPa |
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Ester vs.
- Substituent Electronic Effects: The 4-cyanophenyl group (electron-withdrawing) contrasts with the 4-methoxyphenyl (electron-donating) in , which could influence electronic interactions in biological targets.
- Halogenation : The 4-chlorophenyl group is common across analogs, but fluorination (e.g., in ) may enhance bioavailability due to increased stability and lipophilicity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Target Compound : Expected molecular weight ~325–330 g/mol (based on ester substitution). Melting point likely lower than the amide analog due to reduced polarity.
Biological Activity
4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate, also known by its CAS number 866039-30-7, is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including its mechanism of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C18H12ClF3N2O3
- Molecular Weight : 396.75 g/mol
- IUPAC Name : 4-cyanophenyl 3-(4-chlorophenyl)-3-[(trifluoroacetyl)amino]propanoate
- Physical Form : Solid
- Purity : ≥90%
The compound is believed to exhibit its biological effects primarily through interaction with specific molecular targets involved in cancer progression and androgen receptor (AR) signaling pathways. The trifluoroacetyl group may enhance the lipophilicity of the compound, facilitating better membrane permeability and receptor binding.
Anticancer Properties
Recent studies have shown that this compound demonstrates significant anticancer activity. In particular:
- Prostate Cancer Models : The compound has been evaluated in LNCaP xenograft models, where it exhibited effective tumor growth inhibition upon oral administration. The IC50 values reported for this compound were as low as 69 nM, indicating potent activity against androgen receptor antagonism .
Table of Biological Activity
| Study Reference | Model | Activity | IC50 (nM) |
|---|---|---|---|
| LNCaP Xenograft | Tumor Growth Inhibition | 69 | |
| In vitro assays | AR Antagonist Activity | Not specified |
Case Studies
- Study on Antagonistic Effects : A study published in PubMed highlighted the synthesis and evaluation of various derivatives of the compound. Among them, the derivative corresponding to our compound showed promising results in inhibiting prostate cancer cell proliferation and overcoming antiandrogen resistance .
- Toxicological Assessment : Toxicological evaluations indicated that while the compound exhibits significant biological activity, careful consideration must be given to its safety profile. The trifluoroacetyl moiety has been associated with certain toxicological concerns that warrant further investigation.
Q & A
Q. What are the recommended synthetic routes for 4-cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate, and how can intermediates be characterized?
- Methodological Answer : The compound’s synthesis likely involves coupling reactions between 4-cyanophenol and a trifluoroacetyl-protected chlorophenylpropanoate intermediate. Key intermediates (e.g., 3-(4-chlorophenyl)-3-amino propanoic acid derivatives) should be characterized via /-NMR and high-resolution mass spectrometry (HRMS). For example, analogous trifluoroacetyl-protected compounds have been validated using -NMR to confirm trifluoromethyl group integrity . Purity assessment via HPLC with UV detection (e.g., 254 nm) is critical for identifying unreacted starting materials .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). The trifluoroacetyl group is sensitive to hydrolysis; stability tests under varying pH (e.g., 4–9) and temperatures (25–40°C) should be conducted using accelerated degradation studies. Monitor degradation via LC-MS, referencing protocols for structurally similar trifluoromethylated compounds .
Q. What spectroscopic techniques are optimal for confirming the compound’s structure?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm carbonyl (C=O, ~1700 cm) and cyano (C≡N, ~2200 cm) stretches.
- NMR : -NMR for aromatic protons (δ 7.2–8.0 ppm) and -NMR for trifluoroacetyl groups (δ –70 to –80 ppm) .
- HRMS : Exact mass verification (e.g., [M+H] expected for CHClFNO: 421.0532).
Advanced Research Questions
Q. How can computational methods optimize the compound’s synthetic pathway?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction energetics and transition states. For instance, ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions (e.g., solvent polarity, catalysts) for trifluoroacetylation or cyanophenyl coupling . Validate predictions with small-scale experiments (e.g., 10 mg) before scaling.
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer : Systematically vary assay parameters (e.g., buffer pH, temperature, cell lines) and apply statistical tools (ANOVA with post-hoc tests) to identify confounding variables. For example, discrepancies in IC values for chlorophenyl-containing analogs were linked to protein binding differences in serum-containing vs. serum-free media . Use LC-MS to verify compound integrity post-assay .
Q. How can researchers investigate the compound’s metabolic stability in vitro?
- Methodological Answer : Conduct liver microsomal assays (e.g., human or rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 0–60 minutes. Identify metabolites using fragmentation patterns (e.g., demethylation, hydroxylation). Compare half-life () to structurally related compounds (e.g., 3-(4-chlorophenyl)propanoic acid derivatives) to infer metabolic soft spots .
Q. What experimental designs assess the compound’s photostability for in vivo applications?
- Methodological Answer : Expose the compound to UV-Vis light (e.g., 300–800 nm) in a photoreactor and analyze degradation kinetics via HPLC. Use quenchers (e.g., sodium azide for singlet oxygen) to identify reactive oxygen species (ROS)-mediated pathways. Reference protocols for nitroaromatic compounds, where photodegradation correlates with π→π* transitions .
Data Analysis and Mechanistic Studies
Q. How do steric and electronic effects influence the reactivity of the trifluoroacetyl group?
- Methodological Answer : Perform Hammett analysis using substituents with varying σ values on the phenyl ring. Correlate reaction rates (e.g., hydrolysis) with electronic parameters. For example, electron-withdrawing groups (e.g., –CN) accelerate trifluoroacetyl hydrolysis due to increased electrophilicity, as shown in analogous systems .
Q. What advanced techniques elucidate the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. If crystals are unavailable, use powder XRD paired with DFT-optimized structures to infer packing motifs. For chlorophenyl analogs, π-stacking interactions between aromatic rings and halogen bonds (C–Cl⋯O) have been observed .
Q. How can researchers design degradation studies to identify hydrolytic byproducts?
- Methodological Answer :
Subject the compound to forced hydrolysis (e.g., 0.1 M HCl/NaOH, 70°C) and profile degradation products via LC-MS. Compare fragmentation patterns with synthetic standards. For trifluoroacetyl-containing compounds, primary degradation pathways often involve amide bond cleavage or trifluoroacetic acid release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
